molecular formula C8H7F2LiO3S B2764888 Lithium(1+)ion2-(difluoromethyl)-4-methoxybenzene-1-sulfinate CAS No. 2287335-46-8

Lithium(1+)ion2-(difluoromethyl)-4-methoxybenzene-1-sulfinate

Cat. No.: B2764888
CAS No.: 2287335-46-8
M. Wt: 228.14
InChI Key: XYOLDPHMWBHPGE-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-(difluoromethyl)-4-methoxybenzene-1-sulfinate is a fluorinated sulfinate salt characterized by a benzene ring substituted with a difluoromethyl group at the ortho position and a methoxy group at the para position. The sulfinate moiety (-SO₂⁻) is stabilized by a lithium counterion, which enhances its solubility in polar solvents and reactivity in nucleophilic substitution or radical reactions. This compound is of interest in pharmaceutical and agrochemical research due to the strategic placement of fluorine atoms, which modulate electronic properties (e.g., electron-withdrawing effects) and improve metabolic stability .

Properties

IUPAC Name

lithium;2-(difluoromethyl)-4-methoxybenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O3S.Li/c1-13-5-2-3-7(14(11)12)6(4-5)8(9)10;/h2-4,8H,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOLDPHMWBHPGE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=CC(=C(C=C1)S(=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2LiO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+)ion2-(difluoromethyl)-4-methoxybenzene-1-sulfinate typically involves the reaction of 2-(difluoromethyl)-4-methoxybenzenesulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used lithium bases include lithium hydroxide and lithium carbonate. The reaction is usually performed in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at a temperature range of 0°C to 25°C.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The process includes the continuous addition of reactants and removal of products, maintaining optimal reaction conditions throughout. This method ensures a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ion2-(difluoromethyl)-4-methoxybenzene-1-sulfinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates or sulfones.

    Reduction: Reduction reactions can convert the sulfinic group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include sulfonates, sulfones, and substituted benzenesulfinates, depending on the reaction conditions and reagents used.

Scientific Research Applications

Lithium(1+)ion2-(difluoromethyl)-4-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and sulfones.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Lithium(1+)ion2-(difluoromethyl)-4-methoxybenzene-1-sulfinate involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its molecular interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s uniqueness lies in its substitution pattern. Below is a comparison with structurally related sulfinates and fluorinated aromatics:

Compound Substituents Electronic Effects Key Applications
Lithium(1+) ion 2-(difluoromethyl)-4-methoxybenzene-1-sulfinate -SO₂⁻Li⁺, -CF₂H (C2), -OCH₃ (C4) -CF₂H: Moderate electron-withdrawing; -OCH₃: Electron-donating resonance effect Potential agrochemical intermediates
Lithium(1+) ion 3-(difluoromethoxy)-4-fluorobenzene-1-sulfinate -SO₂⁻Li⁺, -OCHF₂ (C3), -F (C4) -OCHF₂: Stronger electron-withdrawing; -F: High electronegativity Pharmaceutical synthesis (e.g., kinase inhibitors)
Methyl 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)sulfonylbenzoate -SO₂NHC(O)NH-triazine, -OCH₃ (C4) Triazine core enhances hydrogen-bonding; -OCH₃ stabilizes aromatic ring Herbicide (metsulfuron-methyl)
Difluoromethyl/trifluoromethyl-containing fungicides -CF₂H/-CF₃ (variable positions) -CF₃: Stronger electron-withdrawing than -CF₂H; impacts binding affinity Broad-spectrum fungicides

Key Findings

In contrast, meta-difluoromethoxy substitution (as in ) increases polarity, favoring solubility in aqueous systems but reducing membrane permeability .

Fluorine vs. Methoxy Trade-offs :

  • The 4-methoxy group donates electron density via resonance, counterbalancing the electron-withdrawing -CF₂H. This balance may enhance stability in acidic environments (e.g., plant vasculature) compared to trifluoromethyl (-CF₃) derivatives, which are more electronegative and prone to hydrolytic cleavage .

The lithium ion may further improve bioavailability by forming chelates with biological cations .

Synthetic Utility :

  • The lithium sulfinate moiety enables radical cross-coupling reactions, a feature shared with other sulfinate salts. However, the difluoromethyl group’s lower electronegativity compared to trifluoromethyl (as in ) may reduce reactivity in fluorination reactions but improve selectivity .

Biological Activity

Lithium(1+)ion2-(difluoromethyl)-4-methoxybenzene-1-sulfinate is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • Chemical Formula : C9H8F2LiO3S
  • Molecular Weight : 240.19 g/mol

The lithium ion plays a crucial role in enhancing the compound's solubility and biological interactions. The presence of difluoromethyl and methoxy groups contributes to its lipophilicity and potential interactions with biological targets.

Research indicates that lithium compounds often exhibit neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter systems and influence cellular signaling pathways. Specifically, lithium ions are known to inhibit glycogen synthase kinase 3 (GSK-3), which plays a significant role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Biological Activity Overview

Recent studies have focused on the anticancer properties of compounds related to this compound. The following table summarizes some key findings regarding its biological activity:

Biological Activity Observation Reference
Cytotoxicity against cancer cellsInduces apoptosis in breast cancer cell lines
Inhibition of mitochondrial complex IISelectively inhibits cancer cell metabolism
Neuroprotective effectsModulates neuroinflammation and oxidative stress

Case Study 1: Anticancer Activity

In a study published in Nature, researchers investigated the effects of lithium derivatives on various cancer cell lines. This compound demonstrated significant cytotoxicity against triple-negative breast cancer (TNBC) cells. The mechanism was linked to the inhibition of mitochondrial complex II, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

Case Study 2: Neuroprotection

Another study examined the neuroprotective effects of lithium compounds in models of Alzheimer's disease. The compound was shown to reduce amyloid-beta toxicity in neuronal cultures, suggesting a potential therapeutic application for neurodegenerative disorders. The protective mechanism involved the modulation of GSK-3 activity, which is crucial for neuronal survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of this compound. Modifications to the methoxy and difluoromethyl groups have been explored to enhance its potency and selectivity towards cancer cells.

Key Findings from SAR Studies:

  • Methoxy Group Modification : Altering the position or substituents on the methoxy group affects lipophilicity and cellular uptake.
  • Difluoromethyl Group Influence : The presence of fluorine atoms enhances metabolic stability and improves binding affinity to target proteins.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing Lithium(1+)ion2-(difluoromethyl)-4-methoxybenzene-1-sulfinate, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves sulfonation of the benzene precursor followed by lithium salt formation. Characterization requires X-ray diffraction (XRD) to confirm crystal structure and NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and purity. Elemental analysis (EA) ensures stoichiometric accuracy. For structurally analogous lithium sulfinates, similar protocols are validated in production processes .

Q. How do the difluoromethyl and methoxy groups influence the compound’s solubility and ionic conductivity in non-aqueous electrolytes?

  • Methodological Answer : Solubility can be assessed via gravimetric analysis in solvents like ethylene carbonate/dimethyl carbonate (EC/DMC). Ionic conductivity is measured using electrochemical impedance spectroscopy (EIS). The electron-withdrawing difluoromethyl group enhances lithium ion dissociation, while the methoxy group may improve solubility via polarity modulation. Comparative studies with non-fluorinated analogs are critical to isolate substituent effects .

Advanced Research Questions

Q. What computational strategies are optimal for modeling the electronic structure and lithium-ion migration barriers in this compound?

  • Methodological Answer : Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA) (e.g., PW91 functional) is preferred for exchange-correlation energy calculations . The Projector Augmented Wave (PAW) method improves accuracy for systems with strong pseudopotentials, particularly for fluorine and sulfur atoms . For migration barriers, nudged elastic band (NEB) simulations under periodic boundary conditions are recommended .

Q. How do contradictions in experimental vs. computational data on the compound’s electrochemical stability arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from incomplete solvent/electrode interactions in simulations. Hybrid methodologies combining ab initio molecular dynamics (AIMD) for solvent effects and cyclic voltammetry (CV) experiments can reconcile differences. For example, AIMD can model lithium-ion desolvation at electrode interfaces, while CV provides experimental oxidation/reduction potentials .

Q. What role does this compound play in solid-electrolyte interphase (SEI) formation in lithium-metal batteries?

  • Methodological Answer : The sulfinate anion may decompose to form LiF and sulfur-containing species during SEI formation. X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) are used to analyze SEI composition. Comparative studies with LiPF₆-based electrolytes highlight the sulfinate’s lower acidity, reducing HF generation and improving SEI stability .

Q. What experimental design considerations are critical for studying the compound’s thermal stability in high-energy-density battery systems?

  • Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres quantify decomposition temperatures. In situ XRD during heating identifies phase transitions. Contradictions in thermal data (e.g., exothermic vs. endothermic peaks) require gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition byproducts .

Methodological Challenges and Solutions

Q. Why do plane-wave basis sets struggle with localized electronic states in this compound, and how can this be mitigated?

  • Methodological Answer : The methoxy and difluoromethyl groups create localized charge densities that challenge plane-wave approximations. Ultra-soft pseudopotentials or PAW methods with increased cutoff energies (≥500 eV) improve accuracy. Convergence tests for total energy vs. k-point sampling are essential .

Q. How can researchers optimize iterative diagonalization methods for large-scale simulations of lithium-sulfinate electrolytes?

  • Methodological Answer : Pulay’s DIIS (Direct Inversion in Iterative Subspace) method accelerates convergence in Kohn-Sham equations for metallic systems. Preconditioning with Kersting-type metrics reduces computational cost for plane-wave codes like VASP. System-size scaling tests ensure efficiency (e.g., O(N²) for ≤1000 atoms) .

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